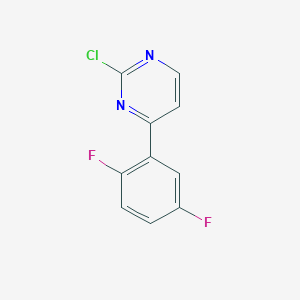
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate is a chemical compound with the molecular formula C8H15NO4S. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a hydroxypropyl group attached to the sulfur atom of cysteine. This compound is often used in biochemical research and has various applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate typically involves the acetylation of cysteine followed by the introduction of the hydroxypropyl group. One common method involves the reaction of cysteine with acetic anhydride to form N-acetylcysteine. This intermediate is then reacted with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group, resulting in the formation of N-Acetyl-S-(2-hydroxypropyl)cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Regenerated thiol group.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies of protein structure and function, particularly in the context of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate involves its ability to interact with thiol groups in proteins and other biomolecules. The compound can undergo thiol-disulfide exchange reactions, which play a crucial role in maintaining the redox balance within cells. Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: A closely related compound with similar antioxidant properties but lacking the hydroxypropyl group.
S-(2-Hydroxypropyl)cysteine: Similar structure but without the acetyl group.
N-Acetyl-S-(carbamoylethyl)-L-cysteine: Another derivative of cysteine with different substituents.
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate is unique due to the presence of both the acetyl and hydroxypropyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H19NO6S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;dihydrate |
InChI |
InChI=1S/C8H15NO4S.2H2O/c1-5(10)3-14-4-7(8(12)13)9-6(2)11;;/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13);2*1H2/t5?,7-;;/m0../s1 |
Clé InChI |
IBLFCSKITPAWBF-OVEMJYDDSA-N |
SMILES isomérique |
CC(CSC[C@@H](C(=O)O)NC(=O)C)O.O.O |
SMILES canonique |
CC(CSCC(C(=O)O)NC(=O)C)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


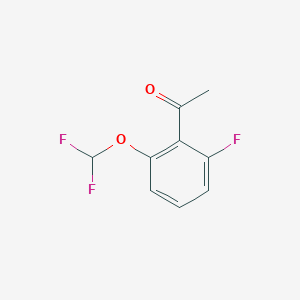
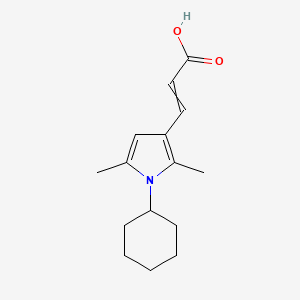
![3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11724395.png)
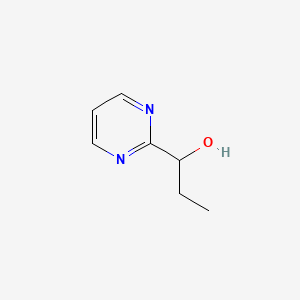
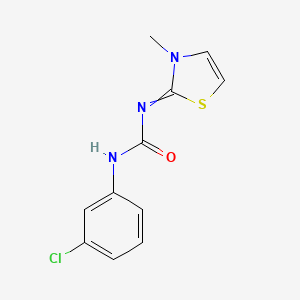
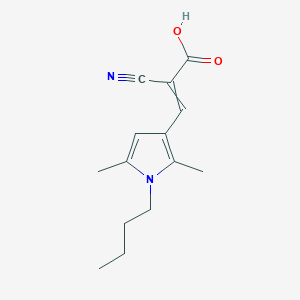
![(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11724424.png)

![8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11724434.png)
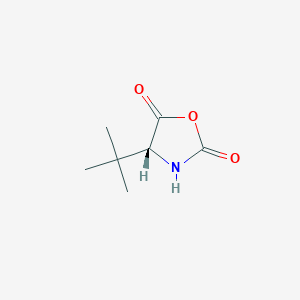


![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)
